molecular formula C7H4ClNO B085134 5-Chloro-2-hydroxybenzonitrile CAS No. 13589-72-5

5-Chloro-2-hydroxybenzonitrile

Cat. No.: B085134
CAS No.: 13589-72-5
M. Wt: 153.56 g/mol
InChI Key: XWQDMIXVAYAZGB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4ClNO . It is a derivative of benzonitrile, where a chlorine atom is substituted at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One common approach involves the reaction of 5-chlorosalicylic acid with thionyl chloride to form 5-chloro-2-chlorobenzonitrile, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted benzonitriles.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxybenzonitrile is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 4-Chloro-2-hydroxybenzonitrile
  • 3-Chloro-2-hydroxybenzonitrile
  • 5-Bromo-2-hydroxybenzonitrile
  • 5-Chloro-3-hydroxybenzonitrile

Comparison: Compared to its analogs, 5-Chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

5-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDMIXVAYAZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380516
Record name 5-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-72-5
Record name 5-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13589-72-5
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Synthesis routes and methods I

Procedure details

4-Chloro-2-iodophenol (85 g, 0.33 mol) was dissolved in 150 ml of DMF, followed by the addition of 32.5 g (0.36 mol) of copper cyanide. The resulting mixture was refluxed for 2 hours and then concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the thus-prepared solution was washed with water. Subsequent to elimination of an undissolved salt, the solution was concentrated under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%). Without purification, it was provided for use in the next step.
Quantity
85 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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solvent
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32.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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Synthesis routes and methods III

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5N HCl. The resulting solution was cooled to 0° C., at which a solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was added slowly. After stirring for 30 minutes, a chilled solution of 70 g (0.42 mol) of potassium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate and the solvent was distilled off under reduced pressure, whereby 89.7 g of 4-chloro-2-iodophenol were obtained (yield: 99%). Next, 85 g (0.33 mol) of the 4-chloro-2-iodophenol and 32.5 g (0.36 mol) of copper cyanide were dissolved in 150 ml of DMF. After the resultant solution was heated under reflux for 2 hours, the DMF was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was then washed with water. An insoluble matter was filtered off. The solvent was then distilled off under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%) (melting point: 150.3-152.6° C.).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
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Synthesis routes and methods IV

Procedure details

5-chloro-2-hydroxybenzaldehyde (300 g, 1.92 mol) and hydroxylamine-O-sulfonic acid (260 g, 2.30 mol) were suspended in water (4.5 L) at room temperature, which was then stirred at 60° C. for 7 hours. Water (3 L) was added to the reaction mixture, which was then cooled with ice, followed by filtering a crystal before further washing with water (1.5 L). The precipitated crystal was suspended in water (1.5 L), filtered, washed with water, and subjected to tray drying at 50° C. for 22 hours to obtain 272 g of the title compound (white crystal, yield: 93%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
260 g
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reactant
Reaction Step Two
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Quantity
4.5 L
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods V

Procedure details

A solution of 5-chloro-2-hydroxybenzaldoxime (4.2 g) in acetic anhydride (15 ml) was heated for 4 hours at reflux, then allowed to stand for 16 hours at ambient temperature. The mixture was added to a vigorously stirred ice-water mixture and after one hour the resulting solid was collected by filtration. 2M Sodium hydroxide solution (120 ml) was added to a stirred solution of this solid in methanol (50 ml) and the mixture stirred for 20 minutes. The pH of the mixture was then adjusted to 4.0 with 2M hydrochloric acid solution. The mixture was cooled to 4° C. and the white precipitate collected by filtration to give 4-chloro-2-cyanophenol (2.6 g), m.p. 166°-168° C.; NMR (CDCl3 /d6 -DMSO): 6.69(1H,d,J=8 Hz), 7.04(1H,dd,J=8,2.5 Hz), 7.11(1H,d,J=2.5 Hz), 10.33(1H,s).
Quantity
4.2 g
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary photochemical reactions of 5-chloro-2-hydroxybenzonitrile in aqueous solutions?

A1: this compound undergoes several key photochemical reactions in aqueous solutions:

  • Carbene Formation: Upon irradiation, this compound forms a triplet carbene intermediate, 3-cyano-4-oxocyclohexa-2,5-dienylidene, through heterolytic HCl elimination from its triplet excited state. [, ] This carbene exhibits characteristic absorption peaks at 385 nm and 368 nm. []
  • Reaction with Oxygen: The carbene intermediate readily reacts with oxygen to produce cyanobenzo-1,4-quinone-O-oxide, characterized by an absorption peak at 470 nm. []
  • Reduction by Propan-2-ol: Propan-2-ol reduces the carbene intermediate, yielding the 2-cyanophenoxyl radical, with absorption peaks at 402 nm and 387 nm. []
  • Formation of Primary Photoproducts: In deoxygenated solutions, primary photoproducts include 2,5-dihydroxybenzonitrile and biphenyl derivatives. [] The addition of propan-2-ol (0.13 M) leads to the formation of 2-hydroxybenzonitrile. [] In the presence of bromide ions (10^-2 M), 5-bromo-2-hydroxybenzonitrile is produced. []

Q2: How does the presence of bromide ions influence the photochemistry of this compound?

A2: Bromide ions significantly impact the photochemical behavior of this compound by:

  • Enhancing Carbene Formation: The quantum yield of carbene formation increases considerably upon the addition of bromide ions, reaching a value of 0.20 compared to 0.062 without bromide. [] This enhancement is attributed to the heavy-atom effect, where bromide ions facilitate intersystem crossing to the triplet state, which is the precursor to carbene formation.
  • Formation of Specific Photoproducts: In the presence of bromide ions, 5-bromo-2-hydroxybenzonitrile is formed as a photoproduct. [] This suggests that bromide ions participate in reactions with the photogenerated intermediates.

Q3: What is the role of the cyano (CN) substituent in the photochemistry of this compound?

A3: The cyano (CN) substituent plays a crucial role in the photochemistry of this compound:

  • Influencing Excited State Properties: The CN substituent increases the lifetime of the triplet excited state, making it more available for reactions like carbene formation. []
  • Enabling Deprotonation: The CN group also lowers the pK* of the lowest excited singlet state to 0.12 ± 0.04, facilitating deprotonation even under neutral conditions. [] This deprotonation can lead to the formation of reactive intermediates like phenoxyl radicals.

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